molecular formula C17H18FNO B11057096 (4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

(4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

Cat. No.: B11057096
M. Wt: 271.33 g/mol
InChI Key: NCFAOYHCXKLQJD-UBZWXBNLSA-N
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Description

(4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is a chiral oxazolidine derivative. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a phenyl group attached to an oxazolidine ring. The stereochemistry of the compound is specified by the (4S,5R) configuration, indicating the spatial arrangement of the substituents around the oxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorophenyl ketone with an amine and a phenyl aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Oxazolidinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-2-(4-chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
  • (4S,5R)-2-(4-bromophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
  • (4S,5R)-2-(4-methylphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

Uniqueness

(4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

(4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C17H18FNO/c1-12-16(13-6-4-3-5-7-13)20-17(19(12)2)14-8-10-15(18)11-9-14/h3-12,16-17H,1-2H3/t12-,16-,17?/m0/s1

InChI Key

NCFAOYHCXKLQJD-UBZWXBNLSA-N

Isomeric SMILES

C[C@H]1[C@H](OC(N1C)C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

CC1C(OC(N1C)C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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